molecular formula C8H18ClNO B8397648 2-(1-Amino-cyclopentyl)-propan-2-ol hydrochloride

2-(1-Amino-cyclopentyl)-propan-2-ol hydrochloride

Cat. No. B8397648
M. Wt: 179.69 g/mol
InChI Key: TZGKYZWBZFXLSI-UHFFFAOYSA-N
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Patent
US08329699B2

Procedure details

In a 25 mL round-bottomed flask [1-(1-hydroxy-1-methyl-ethyl)-cyclopentyl]-carbamic acid tert-butyl ester (0.31 g, 1.27 mmol) was dissolved in 1.0 M HCl solution in MeOH (8.2 mL, 8.2 mmol). The reaction mixture was stirred at 50° C. for 4 h then cooled to room temperature and concentrated under reduced pressure to afford 0.23 g (96%) of 2-(1-amino-cyclopentyl)-propan-2-ol hydrochloride as an off-white foam which was used without further purification.
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1([C:13]([OH:16])([CH3:15])[CH3:14])[CH2:12][CH2:11][CH2:10][CH2:9]1)(C)(C)C.CO.[ClH:20]>>[ClH:20].[NH2:7][C:8]1([C:13]([OH:16])([CH3:15])[CH3:14])[CH2:12][CH2:11][CH2:10][CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CCCC1)C(C)(C)O)=O
Name
Quantity
8.2 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.NC1(CCCC1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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